molecular formula C8H17NOS B5252680 N-(1-methoxypropan-2-yl)thiolan-3-amine

N-(1-methoxypropan-2-yl)thiolan-3-amine

Cat. No.: B5252680
M. Wt: 175.29 g/mol
InChI Key: KTZJJEXSRMYNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methoxypropan-2-yl)thiolan-3-amine (CAS No. 1539189-90-6) is a nitrogen-containing organic compound with the molecular formula C₁₂H₂₅NO₂ and a molecular weight of 215.33 g/mol . Structurally, it consists of a thiolan-3-amine (tetrahydrothiophen-3-amine) moiety linked to a 1-methoxypropan-2-yl group via an N-substitution. The thiolan ring introduces sulfur into the molecule, while the methoxy group enhances hydrophilicity compared to purely alkyl-substituted analogs. Limited toxicological or application data are available for this compound in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-7(5-10-2)9-8-3-4-11-6-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZJJEXSRMYNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)thiolan-3-amine typically involves the reaction of thiolane derivatives with amine precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where a thiolane derivative reacts with a methoxypropan-2-yl amine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)thiolan-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted thiolane derivatives depending on the reagents used.

Scientific Research Applications

N-(1-methoxypropan-2-yl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metolachlor Derivatives

Metolachlor [(RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide] (CAS No. 87392-12-9) shares the N-(1-methoxypropan-2-yl) substituent with the target compound but replaces the thiolan-3-amine group with a chloroacetamide backbone . Key differences include:

  • Function : Metolachlor is a widely used herbicide targeting weeds in crops like corn and soybeans , whereas the biological activity of N-(1-methoxypropan-2-yl)thiolan-3-amine remains uncharacterized.
  • Reactivity : The chloroacetamide group in metolachlor enables herbicidal action through inhibition of very-long-chain fatty acid synthesis, a mechanism absent in the sulfur-containing thiolan-3-amine .
  • Regulatory Status : Metolachlor is regulated under global chemical policies (e.g., GHS labeling requirements), while the target compound lacks documented regulatory scrutiny .
Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Mechanism
This compound C₁₂H₂₅NO₂ 215.33 Thiolan-3-amine, methoxy Not reported
Metolachlor C₁₅H₂₂ClNO₂ 283.80 Chloroacetamide, methoxy Herbicide (VLCFA inhibition)

N,N-Dimethyl-3-(1-Naphthyloxy)-3-(2-Thienyl)propan-1-amine

Unlike the target compound, it lacks sulfur in the amine ring but includes aromatic systems:

  • Synthesis : Prepared via nucleophilic substitution using sodium hydride and 1-fluoronaphthalene, highlighting reactivity differences compared to the thiolan-3-amine derivative .

N-[3-(4-Methylpiperazin-1-yl)propyl]thiolan-3-amine

This analog (C₁₂H₂₅N₃S, MW 243.41 g/mol) replaces the methoxypropan-2-yl group with a 4-methylpiperazinyl-propyl chain :

  • Therapeutic Relevance : Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics), suggesting possible bioactivity routes distinct from the target compound.

1-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-2,2,2-Trifluoro-N,N,N-Trimethylpropan-1-amine

This trifluoromethyl-substituted propanamine (C₁₉H₁₅Cl₃N₂O₂) demonstrates how halogenation and aromatic substitution influence properties :

  • Electron-Withdrawing Effects : The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the thiolan ring’s electron-rich sulfur.

Key Research Findings and Data Gaps

  • Toxicity : Similar to 3-methyl-L-tyrosine derivatives, the toxicological profile of this compound remains understudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.